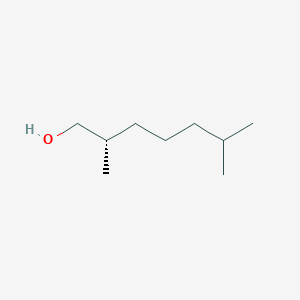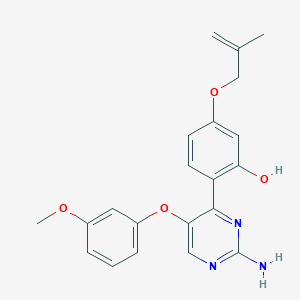
2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol, also known as AMPK activator C13, is a synthetic compound that has been studied for its potential therapeutic applications. This compound has been shown to activate AMP-activated protein kinase (AMPK), which is an enzyme that plays a crucial role in regulating cellular energy homeostasis.
Applications De Recherche Scientifique
Antifungal Activity
Pyrimidine derivatives, such as 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenols, have demonstrated antifungal abilities against various phytopathogenic fungi. For example, certain isomers exhibited effective antifungal properties against Colletotrichum gloeosporioides (Zhang et al., 2016).
Synthesis and Characterization
Studies have focused on synthesizing and characterizing pyrimidine derivatives for various scientific applications. For instance, research has been conducted on synthesizing pyrimidine-linked pyrazole heterocyclics and evaluating their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).
In Silico Approach in Drug Discovery
Pyrimidine derivatives have been explored for potential drug discovery, particularly in the context of COVID-19. A study utilized computational techniques to identify inhibitors from diaryl pyrimidine analogues, which could disrupt the interaction of spike glycoprotein on the surface of hACE2, a key element in COVID-19 pathogenesis (Rane et al., 2020).
Antitumor Activity
The synthesis and evaluation of antitumor activity of pyrimidine derivatives have been a significant area of research. Certain compounds in this category showed promising anticancer activity on various human cancer cell lines (Hafez & El-Gazzar, 2017).
Aldose Reductase Inhibitors
Pyrido[1,2-a]pyrimidin-4-one derivatives, a class related to pyrimidines, have been tested as aldose reductase inhibitors, exhibiting significant activity levels. They also demonstrated antioxidant properties, making them a potential target for therapeutic applications (La Motta et al., 2007).
Propriétés
IUPAC Name |
2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13(2)12-27-15-7-8-17(18(25)10-15)20-19(11-23-21(22)24-20)28-16-6-4-5-14(9-16)26-3/h4-11,25H,1,12H2,2-3H3,(H2,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYRQUDRZHVJPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=NC(=NC=C2OC3=CC=CC(=C3)OC)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2404559.png)
![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate](/img/structure/B2404561.png)
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethyl-N-phenylacetamide](/img/structure/B2404562.png)
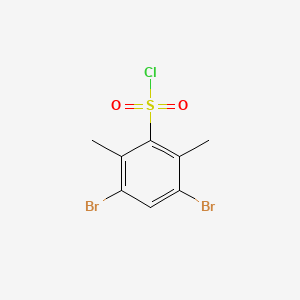
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2404565.png)
![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2404567.png)
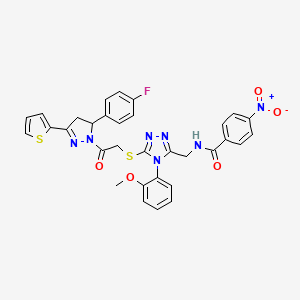
![3-Cyano-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2404569.png)
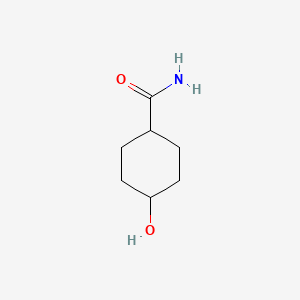

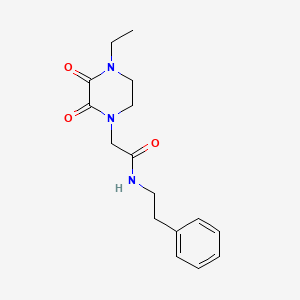
![Benzo[d]thiazol-2-ylmethyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2404577.png)
